molecular formula C19H19FN2O2 B2512111 3-fluoro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 954081-57-3

3-fluoro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No. B2512111
CAS RN: 954081-57-3
M. Wt: 326.371
InChI Key: KWTMXVSDPLCSOC-UHFFFAOYSA-N
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Description

3-fluoro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a chemical compound that has been extensively researched for its potential use in the field of medicinal chemistry. It is a member of the class of compounds known as benzamides, which have been shown to have a wide range of biological activities.

Scientific Research Applications

Fluorine-Containing Benzamide Analogs for Imaging

A study conducted by Tu et al. (2007) synthesized a series of fluorine-containing benzamide analogs for positron emission tomography (PET) imaging of sigma-2 receptors in solid tumors. The fluorine-18 labeled compounds showed high tumor uptake and acceptable tumor/normal tissue ratios, indicating their potential in cancer imaging (Tu et al., 2007).

Novel Fluorophores for Oligodeoxyribonucleotide Labeling

Research by Singh and Singh (2007) involved the synthesis of novel fluorophores for labeling nucleosides, which were then converted into phosphoramidites for oligodeoxyribonucleotide labeling. These fluorophores showed increased fluorescence signals and higher hybridization affinity compared to unlabelled oligodeoxyribonucleotides (Singh & Singh, 2007).

Synthesis of Fluorinated Heterocycles

Wu et al. (2017) reported on the synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate. These heterocycles play a significant role in pharmaceutical and agrochemical industries (Wu et al., 2017).

Cobalt-Catalyzed Synthesis of Fluoroalkylated Isoquinolinones

A study by Kumon et al. (2021) explored the cobalt-catalyzed C-H activation/annulation of benzamides with fluoroalkylated alkynes, leading to the synthesis of 3- and 4-fluoroalkylated isoquinolinones. These compounds have potential applications in various chemical syntheses (Kumon et al., 2021).

Melanin-Concentrating Hormone Receptor Antagonists

Kasai et al. (2012) synthesized 3-aminomethylquinoline derivatives as potent and selective human melanin-concentrating hormone receptor 1 antagonists. These compounds may have implications in obesity treatment (Kasai et al., 2012).

Fluorogenic Chemodosimeter for Metal Ions

Research by Song et al. (2006) developed a new thioamide derivative of 8-hydroxyquinoline-benzothiazole as a fluorogenic chemodosimeter for Hg2+ ions. It exhibited highly selective fluorescence enhancement properties (Song et al., 2006).

properties

IUPAC Name

3-fluoro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O2/c1-2-18(23)22-10-4-6-13-12-16(8-9-17(13)22)21-19(24)14-5-3-7-15(20)11-14/h3,5,7-9,11-12H,2,4,6,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTMXVSDPLCSOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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